molecular formula C17H19N3OS B12894146 N-Butyl-2-(naphtho[2,1-b]furan-1(2H)-ylidene)hydrazinecarbothioamide

N-Butyl-2-(naphtho[2,1-b]furan-1(2H)-ylidene)hydrazinecarbothioamide

Katalognummer: B12894146
Molekulargewicht: 313.4 g/mol
InChI-Schlüssel: DQKCUNVTLQYWFH-RGEXLXHISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Butyl-2-(naphtho[2,1-b]furan-1(2H)-ylidene)hydrazinecarbothioamide is a complex organic compound that belongs to the class of hydrazinecarbothioamides. This compound is characterized by the presence of a naphthofuran ring system, which is fused with a hydrazinecarbothioamide moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry, medicinal chemistry, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-2-(naphtho[2,1-b]furan-1(2H)-ylidene)hydrazinecarbothioamide typically involves a multi-step process. One common method includes the reaction of naphtho[2,1-b]furan with hydrazinecarbothioamide under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like acetonitrile. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity and quality .

Analyse Chemischer Reaktionen

Types of Reactions

N-Butyl-2-(naphtho[2,1-b]furan-1(2H)-ylidene)hydrazinecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphtho[2,1-b]furan derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of reduced hydrazinecarbothioamide derivatives .

Wissenschaftliche Forschungsanwendungen

N-Butyl-2-(naphtho[2,1-b]furan-1(2H)-ylidene)hydrazinecarbothioamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-Butyl-2-(naphtho[2,1-b]furan-1(2H)-ylidene)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Butyl-2-(naphtho[2,1-b]furan-1(2H)-ylidene)hydrazinecarbothioamide is unique due to its specific combination of the naphthofuran and hydrazinecarbothioamide structures. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .

Eigenschaften

Molekularformel

C17H19N3OS

Molekulargewicht

313.4 g/mol

IUPAC-Name

1-[(E)-benzo[e][1]benzofuran-1-ylideneamino]-3-butylthiourea

InChI

InChI=1S/C17H19N3OS/c1-2-3-10-18-17(22)20-19-14-11-21-15-9-8-12-6-4-5-7-13(12)16(14)15/h4-9H,2-3,10-11H2,1H3,(H2,18,20,22)/b19-14-

InChI-Schlüssel

DQKCUNVTLQYWFH-RGEXLXHISA-N

Isomerische SMILES

CCCCNC(=S)N/N=C\1/COC2=C1C3=CC=CC=C3C=C2

Kanonische SMILES

CCCCNC(=S)NN=C1COC2=C1C3=CC=CC=C3C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.